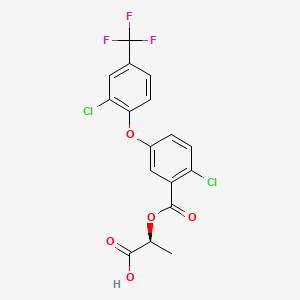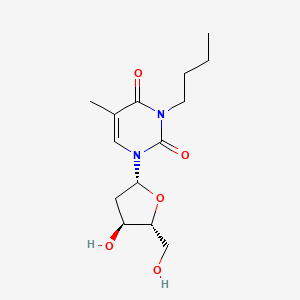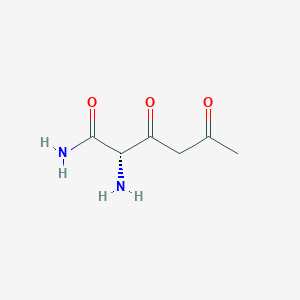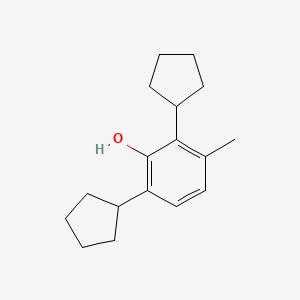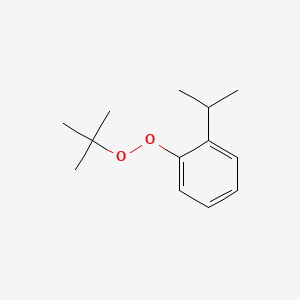
5,7,7-Trimethyloct-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7,7-Trimethyloct-2-enoic acid is an organic compound with the molecular formula C11H20O2 and a molecular weight of 184.2753 g/mol . This compound is characterized by its unique structure, which includes a double bond at the second carbon and three methyl groups at the fifth and seventh positions of the octane chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,7-Trimethyloct-2-enoic acid can be achieved through various organic synthesis methods. One common approach involves the use of Grignard reagents, which react with suitable precursors to form the desired product. The reaction typically requires anhydrous conditions and a controlled temperature to ensure the formation of the correct product.
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. These methods may include the use of catalysts to enhance the reaction rate and yield. The process is usually carried out in a controlled environment to maintain the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5,7,7-Trimethyloct-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reagents like chlorine (Cl2) or bromine (Br2) can be used under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
5,7,7-Trimethyloct-2-enoic acid has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5,7,7-Trimethyloct-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,7,8-Trimethyl-1,4-benzoxazine: This compound shares structural similarities with 5,7,7-Trimethyloct-2-enoic acid and is known for its antioxidant properties.
5,7,8-Trimethyl-1,4-benzopyran: Another similar compound, which is a key component of vitamin E and exhibits significant biological activity.
Uniqueness
This compound is unique due to its specific structural features and the presence of three methyl groups at distinct positions. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
85187-12-8 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
(E)-5,7,7-trimethyloct-2-enoic acid |
InChI |
InChI=1S/C11H20O2/c1-9(8-11(2,3)4)6-5-7-10(12)13/h5,7,9H,6,8H2,1-4H3,(H,12,13)/b7-5+ |
InChI-Schlüssel |
PUKIIUAGWAFYPN-FNORWQNLSA-N |
Isomerische SMILES |
CC(C/C=C/C(=O)O)CC(C)(C)C |
Kanonische SMILES |
CC(CC=CC(=O)O)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


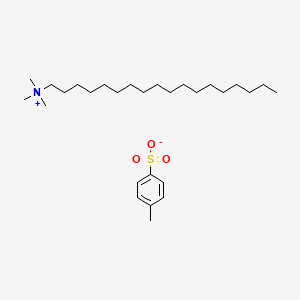
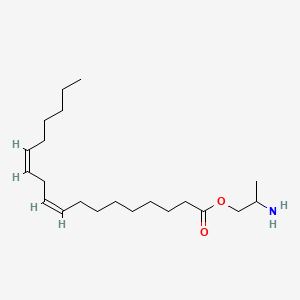
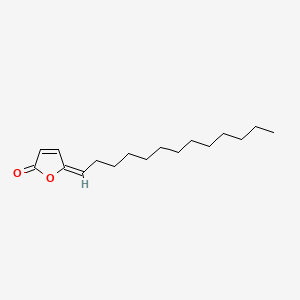
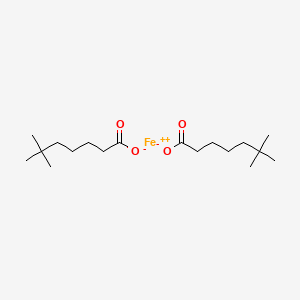
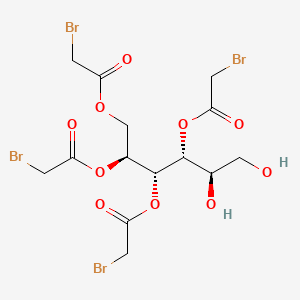
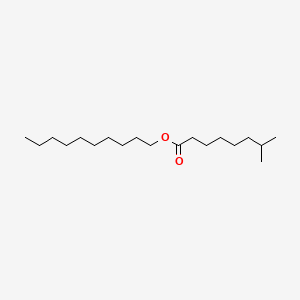
![2-[(6,8-Dibromo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]hydrazine-1-carbothioamide](/img/structure/B12650753.png)

